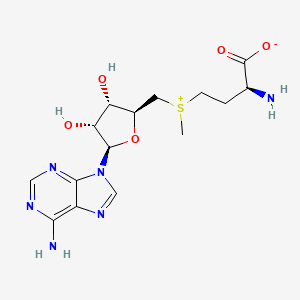

S-adenosyl-L-methionine

描述

S-adenosyl-L-methionine is a naturally occurring compound found in all living organisms. It is a sulfonium-containing primary metabolite that plays a crucial role in various biological processes, particularly in one-carbon metabolism where it serves as a methyl donor in numerous biochemical reactions . This compound is synthesized from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase .

准备方法

Synthetic Routes and Reaction Conditions

S-adenosyl-L-methionine can be synthesized enzymatically from methionine and ATP using methionine adenosyltransferase. This reaction occurs in the cytoplasm of cells and involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine . The reaction conditions typically require a neutral pH and the presence of cofactors such as magnesium ions.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Various microorganisms, including Saccharomyces cerevisiae and Escherichia coli, are genetically engineered to overproduce methionine adenosyltransferase, thereby increasing the yield of this compound . Optimization of fermentation conditions, such as nutrient availability and pH, is crucial for maximizing production .

化学反应分析

Types of Reactions

S-adenosyl-L-methionine undergoes several types of chemical reactions, including:

Methylation: It donates a methyl group to various substrates, including nucleic acids, proteins, and lipids.

Transsulfuration: It is converted to S-adenosylhomocysteine, which is further metabolized to homocysteine.

Aminopropylation: It donates an aminopropyl group in the synthesis of polyamines.

Common Reagents and Conditions

These reactions often occur under physiological conditions (neutral pH, body temperature) and require the presence of specific cofactors .

Major Products Formed

The major products formed from these reactions include methylated nucleic acids, proteins, and lipids, as well as polyamines and homocysteine .

科学研究应用

S-adenosyl-L-methionine has a wide range of scientific research applications:

作用机制

S-adenosyl-L-methionine exerts its effects primarily through the donation of a methyl group in a process called transmethylation. This process is catalyzed by methyltransferases and involves the transfer of the methyl group from the sulfonium atom of this compound to an electron-rich acceptor molecule . The molecular targets of this compound include DNA, RNA, proteins, and lipids, which undergo methylation to regulate various biological processes .

相似化合物的比较

S-adenosyl-L-methionine is unique in its ability to donate methyl, aminopropyl, and adenosyl groups. Similar compounds include:

S-adenosylhomocysteine: A product of this compound metabolism that can be further converted to homocysteine.

Methionine: The precursor of this compound, involved in the same metabolic pathways.

Adenosine triphosphate (ATP): Provides the adenosyl group in the synthesis of this compound.

This compound stands out due to its multifunctional role in methylation, transsulfuration, and aminopropylation, making it a versatile and essential metabolite in cellular processes .

生物活性

S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound in the body, playing a crucial role in various biological processes, particularly in methylation reactions. This article explores the biological activity of SAMe, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of SAMe

SAMe is synthesized from adenosine triphosphate (ATP) and methionine and serves as a principal methyl donor in biochemical reactions. It is involved in the methylation of DNA, RNA, proteins, and lipids, which are essential processes for cellular function and regulation.

1. Methylation Reactions:

- SAMe acts as a methyl donor for over 200 methyltransferase enzymes, influencing gene expression through DNA methylation and modulating protein function by post-translational modifications .

- It contributes to the synthesis of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation .

2. Transsulfuration Pathway:

- SAMe is involved in the transsulfuration pathway, leading to the production of cysteine, a precursor for glutathione (GSH), an important antioxidant .

Therapeutic Applications

SAMe has been studied for its potential therapeutic effects across various conditions:

1. Liver Disease:

- SAMe supplementation has shown promise in improving liver function and reducing injury in chronic liver disease. A systematic review indicated that SAMe therapy can restore hepatic GSH levels and attenuate liver damage .

- A meta-analysis involving 705 patients demonstrated significant improvements in liver function tests following SAMe treatment .

2. Depression:

- Clinical trials have indicated that SAMe possesses antidepressant properties comparable to traditional antidepressants like imipramine. A study found that patients receiving intramuscular SAMe exhibited significant reductions in depression scores with fewer adverse effects compared to those treated with imipramine .

- Systematic reviews highlight the efficacy of SAMe in treating major depressive disorders, with some studies reporting significant improvement rates .

3. Osteoarthritis:

- SAMe is marketed as a dietary supplement for joint health, showing efficacy in reducing pain and improving function in osteoarthritis patients .

Research Findings

Several studies have provided insights into the biological activity of SAMe:

Case Studies

Case Study 1: Chronic Liver Disease

A 60-year-old male with chronic hepatitis C was treated with SAMe supplementation over six months. His liver function tests showed a marked improvement, with reduced ALT and AST levels, alongside enhanced quality of life metrics.

Case Study 2: Major Depression

A double-blind study involving 146 patients demonstrated that those receiving 400 mg/day of intramuscular SAMe reported significant reductions in depression severity compared to those on imipramine, indicating its potential as an effective treatment option.

属性

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-AIRLBKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032019 | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29908-03-0, 78548-84-2, 91279-78-6 | |

| Record name | S-Adenosyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ademetionine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADEMETIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。